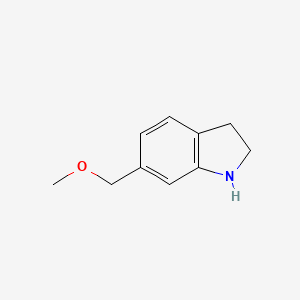

6-(Methoxymethyl)indoline

Description

BenchChem offers high-quality 6-(Methoxymethyl)indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Methoxymethyl)indoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(methoxymethyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-7-8-2-3-9-4-5-11-10(9)6-8/h2-3,6,11H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVGAAVKCJCQAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC2=C(CCN2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(Methoxymethyl)indoline chemical structure and properties

An In-Depth Technical Guide to 6-(Methoxymethyl)indoline: Structural Dynamics, Reactivity, and Applications in Targeted Drug Discovery

Introduction to a Privileged Scaffold

In the landscape of modern medicinal chemistry, the indoline (2,3-dihydro-1H-indole) core is recognized as a "privileged scaffold," frequently embedded in the architecture of kinase inhibitors, central nervous system (CNS) therapeutics, and natural product analogs. Among its functionalized derivatives, 6-(Methoxymethyl)indoline (CAS: 1785189-60-7) has emerged as a highly versatile building block[1].

Unlike simple alkyl or halogen substitutions, the methoxymethyl (MOM) group at the C6 position introduces a unique combination of steric, electronic, and pharmacokinetic properties. This whitepaper deconstructs the chemical behavior of 6-(Methoxymethyl)indoline, providing drug development professionals with a mechanistic understanding of its reactivity and self-validating protocols for its functionalization.

Structural Chemistry & Electronic Causality

To effectively utilize 6-(Methoxymethyl)indoline in complex syntheses, one must first understand the electronic cross-talk between the indoline nitrogen (N1) and the C6-methoxymethyl group. The regiochemical outcome of electrophilic aromatic substitution (EAS) or C-H activation on this scaffold is dictated by a synergistic directing effect[1].

-

The N1 Effect: The secondary amine of the indoline ring is a powerful electron-donating group (+M effect). Because the nitrogen lone pair is partially delocalized into the aromatic system, it strongly activates the positions ortho (C7) and para (C5) to the nitrogen.

-

The C6-MOM Effect: The methoxymethyl group (-CH₂OCH₃) acts as a weaker activating group via inductive and hyperconjugative effects, directing electrophiles to its ortho positions (C5 and C7).

The Causality of Regioselectivity: Both substituents independently direct electrophilic attack to the C5 and C7 positions. However, C7 is sterically compressed, situated directly between the N1 atom and the C6-MOM group. Consequently, the C5 position becomes the kinetically and thermodynamically favored site for functionalization due to minimal steric hindrance and maximal electronic activation.

Fig 1: Synergistic electronic directing effects in 6-(Methoxymethyl)indoline.

Applications in Medicinal Chemistry: The "MOM" Advantage

The strategic placement of a methoxymethyl group at the 6-position is not merely a synthetic convenience; it is a deliberate pharmacokinetic (PK) and pharmacodynamic (PD) choice in drug design. 6-substituted indolines are well-documented for their inhibitory action on receptor-tyrosine kinases (such as VEGFR, PDGFR, and FGFR) and cyclin-dependent kinase (CDK) complexes, making them potent anti-angiogenic and anti-tumor agents[2][3].

Why Methoxymethyl over Methoxy or Methyl?

-

Metabolic Stability: A direct methoxy group (-OCH₃) on an aromatic ring is highly susceptible to O-dealkylation by Cytochrome P450 enzymes, yielding a phenol that undergoes rapid Phase II glucuronidation and clearance. The MOM group (-CH₂OCH₃) shifts the ether linkage to an aliphatic carbon, altering its metabolic liability and often extending the compound's half-life.

-

Target Binding: The oxygen atom in the MOM group acts as a flexible hydrogen-bond acceptor. In the ATP-binding pocket of kinases, this flexibility allows the oxygen to optimally align with hinge-region backbone amides, enhancing binding affinity compared to a lipophilic, non-interacting methyl group.

Quantitative Data Summaries

To facilitate experimental planning, the foundational physicochemical and reactivity metrics of 6-(Methoxymethyl)indoline are summarized below.

Table 1: Physicochemical Properties

| Property | Value / Description | Impact on Experimental Design |

| CAS Number | 1785189-60-7 | Primary identifier for procurement[1]. |

| Molecular Formula | C₁₀H₁₃NO | - |

| Molecular Weight | 163.22 g/mol | Requires precise stoichiometric calculation for micro-scale reactions. |

| LogP (Predicted) | ~1.8 - 2.2 | Soluble in most organic solvents (DCM, DMF, EtOAc); moderately lipophilic. |

| N1 pKa (Conjugate Acid) | ~4.5 - 5.0 | The indoline nitrogen is less basic than aliphatic amines but can be protonated in strong acids, deactivating the ring to EAS. |

Table 2: Predictive Reactivity Profile for Electrophilic Substitution

| Position | Electronic Activation | Steric Hindrance | Predicted Reactivity |

| C5 | Very High (N1-para, C6-ortho) | Low | Major Product (>90%) |

| C7 | High (N1-ortho, C6-ortho) | High | Minor Byproduct (<10%) |

| C4 | Low (N1-meta, C6-meta) | Medium | Trace / Non-reactive |

Self-Validating Experimental Protocols

To leverage this scaffold, researchers frequently functionalize the C5 position to create vectors for cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). The following protocol details a regioselective bromination.

Causality in Design: We do not brominate the bare indoline. The unprotected N1 amine is too electron-rich, which would lead to rapid, uncontrollable poly-bromination and potential oxidation to the indole. By first applying a tert-butyloxycarbonyl (Boc) protecting group, we dampen the nitrogen's +M effect, ensuring mono-bromination exclusively at C5.

Protocol: Regioselective C5-Bromination of 6-(Methoxymethyl)indoline

Step 1: N-Boc Protection

-

Dissolve 6-(Methoxymethyl)indoline (1.0 eq) in anhydrous dichloromethane (DCM) under inert atmosphere (N₂).

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir at room temperature for 4 hours.

-

Self-Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 4:1). The secondary amine starting material (ninhydrin active) will disappear, replaced by a higher-Rf, UV-active spot (N-Boc product).

Step 2: Electrophilic Bromination

-

Dissolve the N-Boc-6-(methoxymethyl)indoline in anhydrous N,N-Dimethylformamide (DMF) and cool strictly to 0 °C. Causality: Low temperatures maximize the kinetic preference for the less sterically hindered C5 position.

-

Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, excluding light to prevent radical side-reactions.

-

Stir at 0 °C for 2 hours.

-

Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted NBS. Extract with ethyl acetate.

Step 3: Analytical Self-Validation (The NMR Checkpoint) Before proceeding to downstream cross-coupling, validate the regiochemistry via ¹H-NMR (CDCl₃):

-

Starting Material: The aromatic region shows a doublet for H4 and H5 (ortho-coupling, J ≈ 8 Hz) and a singlet for H7.

-

Brominated Product: If bromination occurred correctly at C5, the H5 proton is lost. The remaining aromatic protons (H4 and H7) are para to each other and will not significantly couple. Validation: The ¹H-NMR must show two distinct singlets in the aromatic region. If doublets remain, bromination occurred at the wrong position.

Fig 2: Self-validating workflow for the regioselective functionalization of the indoline core.

Conclusion

6-(Methoxymethyl)indoline serves as a highly programmable module in synthetic chemistry. By understanding the causal relationship between its electronic structure and its reactivity, researchers can predictably functionalize the C5 position. Furthermore, the incorporation of the methoxymethyl group provides distinct pharmacological advantages, positioning this scaffold as a critical asset in the development of next-generation kinase inhibitors and targeted therapeutics.

References

- Google Patents (EP1224170B1). "6-position substituted indoline, production and use thereof as a medicament". European Patent Office.

-

ACS Publications. "ACS Select - C-H Functionalization". American Chemical Society. Available at:[Link]

Sources

- 1. 6-(Methoxymethyl)indoline | 1785189-60-7 | Benchchem [benchchem.com]

- 2. EP1224170B1 - 6-position substituted indoline, production and use thereof as a medicament - Google Patents [patents.google.com]

- 3. PL207445B1 - 6-position substituted indoline, production and use thereof as a medicament - Google Patents [patents.google.com]

Structural and Synthetic Profiling of 6-(Methoxymethyl)indoline: Nomenclature, Synthesis, and Medicinal Applications

Executive Summary

The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous biologically active molecules[1]. Substitution at the 6-position of the indoline ring is a highly effective strategy for modulating the electronic properties and steric bulk of the molecule, which directly influences its binding affinity to biological targets[1]. This technical whitepaper provides an in-depth analysis of 6-(Methoxymethyl)indoline , detailing the derivation of its Preferred IUPAC Name (PIN), its physicochemical profile, and a field-proven, self-validating synthetic methodology.

Nomenclature & Structural Elucidation

The accurate naming of complex heterocyclic compounds is governed by the IUPAC Recommendations and Preferred Names 2013[2]. While "indoline" is a widely accepted retained name for general nomenclature, substitutive organic nomenclature requires a systematic approach to generate the Preferred IUPAC Name (PIN)[3].

The derivation of the PIN for 6-(Methoxymethyl)indoline follows a strict hierarchical logic:

-

Parent Hydride Identification: The foundational aromatic system is indole. According to IUPAC rules, the parent structure is designated as 1H-indole [4].

-

Saturation Modification: The indoline core lacks the C2-C3 double bond present in indole. This saturation is denoted by the hydro prefix 2,3-dihydro [4].

-

Substituent Assignment: The functional group attached to the C6 position is an ether linkage comprising a methyl group attached to an oxygen, which is in turn attached to a methylene bridge. This is systematically named the methoxymethyl group[1].

Combining these elements under substitutive nomenclature rules yields the PIN: 6-(methoxymethyl)-2,3-dihydro-1H-indole [3][4].

Logical derivation of the Preferred IUPAC Name (PIN) for 6-(Methoxymethyl)indoline.

Physicochemical & Computational Profiling

The introduction of a methoxymethyl group at the C6 position significantly influences the indoline's reactivity and pharmacokinetic profile. The ether oxygen acts as a hydrogen bond acceptor, while the entire group modulates the electron density distribution across the aromatic ring[1].

Table 1: Quantitative Physicochemical Data

| Property | Value | Structural Implication |

| Preferred IUPAC Name | 6-(methoxymethyl)-2,3-dihydro-1H-indole | Standardized regulatory identification. |

| Molecular Formula | C10H13NO | Defines atomic composition. |

| Molar Mass | 163.22 g/mol | Optimal for small-molecule drug design (Lipinski compliant). |

| H-Bond Donors | 1 (Secondary Amine) | Facilitates target protein interaction at N1. |

| H-Bond Acceptors | 2 (Amine N, Ether O) | Enhances aqueous solubility via dipole interactions. |

| Rotatable Bonds | 2 | Provides conformational flexibility for the C6 substituent. |

Synthetic Methodologies & Experimental Protocols

The synthesis of 6-(methoxymethyl)indoline requires a chemoselective approach to ensure the functionalization of the C6 position without disrupting the nitrogen heterocycle. The optimal route involves the reduction of an indole precursor followed by etherification, and finally, the reduction of the indole core to indoline[1].

Causality in Experimental Design

-

Why DIBAL-H? Diisobutylaluminum hydride (DIBAL-H) is selected for the initial ester reduction because, at low temperatures (-78°C), it provides precise chemocontrol, preventing over-reduction or side reactions that harsher reagents (like LiAlH4) might cause[1].

-

Why Flow Chemistry for Hydrogenation? The final reduction of indole to indoline is often achieved via catalytic hydrogenation. Flow chemistry is employed here to mitigate the hazards of exothermic batch hydrogenations, enhancing safety, scalability, and reaction control[1].

Three-step synthetic workflow from methyl indole-6-carboxylate to the target indoline.

Step-by-Step Protocol

Step 1: Preparation of 6-(Hydroxymethyl)indole

-

Charge a flame-dried flask with methyl indole-6-carboxylate (1.0 eq) and anhydrous toluene under an inert argon atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Dropwise add DIBAL-H (1.0 M in toluene, 2.2 eq) over 30 minutes to maintain internal temperature.

-

Stir for 2 hours at -78°C, then quench meticulously with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).

-

Extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 6-(hydroxymethyl)indole[1].

Step 2: Williamson Etherification

-

Dissolve the crude 6-(hydroxymethyl)indole in anhydrous THF and cool to 0°C.

-

Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. The evolution of H2 gas indicates the formation of the alkoxide nucleophile.

-

After 30 minutes, add Methyl Iodide (MeI, 1.5 eq) dropwise.

-

Warm to room temperature and stir for 4 hours. Quench with saturated NH4Cl, extract with diethyl ether, and purify via flash chromatography to isolate 6-(methoxymethyl)indole[1].

Step 3: Flow Hydrogenation to Indoline

-

Prepare a 0.1 M solution of 6-(methoxymethyl)indole in methanol.

-

Pump the solution through a continuous flow reactor equipped with a packed bed of 10% Pd/C catalyst.

-

Set the hydrogen gas pressure to 50 psi and the reactor temperature to 60°C.

-

Collect the eluent, filter through a celite pad to remove any leached catalyst, and evaporate the solvent to yield the final product: 6-(methoxymethyl)indoline[1].

Analytical Validation (Self-Validating System)

A synthetic protocol is only as reliable as its analytical validation. To ensure the trustworthiness of the synthesized 6-(methoxymethyl)indoline, a multi-modal characterization approach is required. The analytical data acts as a self-validating system: the success of each mechanistic step is proven by specific spectral signatures.

Table 2: Expected Analytical Signatures for Validation

| Analytical Technique | Expected Signal / Observation | Validated Structural Feature |

| 1H NMR (400 MHz, CDCl3) | Singlet, 3H at ~3.40 ppm | Confirms successful Williamson etherification (methoxy group). |

| 1H NMR (400 MHz, CDCl3) | Singlet, 2H at ~4.40 ppm | Confirms the benzylic methylene bridge (-CH2-O-). |

| 1H NMR (400 MHz, CDCl3) | Multiplets, 2H at ~3.05 ppm & 3.55 ppm | Confirms the saturation of the C2-C3 bond (indoline core formation). |

| LC-MS (ESI+) | m/z [M+H]+ = 164.1 | Validates the exact mass of the target compound. |

Causality in Validation: The complete disappearance of the characteristic aromatic doublets (typically found between 6.5 and 7.5 ppm for the C2 and C3 protons of the indole precursor) and their replacement by upfield aliphatic multiplets (3.05 and 3.55 ppm) is the definitive proof that the final flow hydrogenation step successfully reduced the heterocycle without cleaving the sensitive benzylic ether linkage.

References

-

Indoline - Wikipedia - [Link]

-

1 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. - QMUL -[Link]

-

Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. - QMUL -[Link]

Sources

Spectroscopic Characterization of 6-(Methoxymethyl)indoline: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of novel or modified heterocyclic compounds is a cornerstone of modern drug discovery and development. Indoline derivatives, in particular, represent a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive analysis of the spectroscopic properties of 6-(methoxymethyl)indoline. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages highly accurate predictive methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complemented by a thorough examination of the infrared (IR) absorption characteristics. To ground these predictions in empirical data, a comparative analysis with the experimentally determined spectra of the parent compound, indoline, and the structurally related 6-methoxyindole is presented. This guide is intended to serve as a practical resource for researchers, offering a detailed workflow for spectroscopic analysis and interpretation for this class of compounds.

Introduction: The Significance of Substituted Indolines

The indoline scaffold is a core structural motif in a multitude of biologically active compounds and natural products. Its unique electronic and conformational properties make it a valuable building block in the design of novel therapeutic agents. The introduction of substituents onto the indoline ring system can profoundly influence the molecule's pharmacological profile, including its binding affinity, selectivity, and metabolic stability. The 6-(methoxymethyl) substituent, featuring an ether linkage, introduces a combination of steric bulk and potential hydrogen bond accepting capabilities, which can significantly alter its interaction with biological targets.

Accurate and unambiguous structural confirmation is a prerequisite for any further investigation of a novel compound. Spectroscopic techniques, including NMR, IR, and MS, are the primary tools for achieving this. This guide provides a detailed exposition of the expected spectroscopic signatures of 6-(methoxymethyl)indoline, offering a roadmap for its identification and characterization.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms of 6-(methoxymethyl)indoline are numbered as shown in the following diagram. This numbering system will be used consistently throughout this guide.

Figure 1: Molecular Structure and Atom Numbering of 6-(Methoxymethyl)indoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 6-(methoxymethyl)indoline. These predictions are generated using advanced computational algorithms that provide a high degree of accuracy.[1][2][3][4][5][6][7]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| H1 (N-H) | ~3.6 (broad) | s | 1H | - |

| H7 | ~6.9 | d | 1H | J = 7.5 |

| H5 | ~6.6 | dd | 1H | J = 7.5, 1.5 |

| H4 | ~6.5 | d | 1H | J = 1.5 |

| H8 (-CH₂-O) | ~4.4 | s | 2H | - |

| H2 | ~3.5 | t | 2H | J = 8.0 |

| H10 (-O-CH₃) | ~3.3 | s | 3H | - |

| H3 | ~3.0 | t | 2H | J = 8.0 |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons (H4, H5, H7): The protons on the benzene ring appear in the aromatic region. H7 is expected to be a doublet due to coupling with H5. H5 should appear as a doublet of doublets, coupling to both H7 and H4. H4 is predicted to be a doublet with a small coupling constant from its interaction with H5.

-

Methylene Protons of the Indoline Ring (H2, H3): The two methylene groups of the indoline ring are expected to show triplet signals due to coupling with each other. The protons on C2 (H2), being adjacent to the nitrogen atom, are expected to be slightly downfield compared to the protons on C3 (H3).

-

Methoxymethyl Protons (H8, H10): The methylene protons of the methoxymethyl group (H8) are expected to appear as a singlet, as they have no adjacent protons to couple with. Similarly, the methyl protons (H10) will also be a singlet. The H8 protons are deshielded due to their proximity to the aromatic ring and the oxygen atom.

-

N-H Proton (H1): The proton on the nitrogen atom is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C7a | ~152 |

| C3a | ~135 |

| C6 | ~130 |

| C5 | ~125 |

| C7 | ~120 |

| C4 | ~110 |

| C8 (-CH₂-O) | ~75 |

| C10 (-O-CH₃) | ~58 |

| C2 | ~48 |

| C3 | ~30 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): Six signals are expected for the six carbons of the benzene ring. The carbons attached to the nitrogen (C7a) and the other bridgehead carbon (C3a) are expected at the downfield end of the aromatic region. The carbon bearing the methoxymethyl group (C6) will also be significantly downfield.

-

Aliphatic Carbons (C2, C3): The two methylene carbons of the indoline ring will appear in the aliphatic region. C2, being bonded to nitrogen, will be further downfield than C3.

-

Methoxymethyl Carbons (C8, C10): The methylene carbon (C8) and the methyl carbon (C10) of the methoxymethyl group are expected in the region typical for ethers.[8]

Comparative Analysis with Experimental Data of Analogs

To validate the predicted spectra, it is instructive to compare them with the experimental data of structurally related compounds.

Indoline:

-

¹H NMR (CDCl₃): δ ~7.0-7.1 (m, 2H, Ar-H), ~6.6-6.7 (m, 2H, Ar-H), ~3.6 (t, 2H, J = 8.4 Hz, -CH₂-N), ~3.0 (t, 2H, J = 8.4 Hz, -CH₂-C), ~3.7 (br s, 1H, N-H).[9]

-

¹³C NMR (CDCl₃): δ ~151.0 (C7a), ~129.8 (C3a), ~127.3 (C5), ~124.5 (C6), ~118.4 (C4), ~109.6 (C7), ~47.3 (C2), ~30.2 (C3).[10][11]

The experimental data for indoline shows a similar pattern for the aromatic and aliphatic protons and carbons of the core ring system. The introduction of the methoxymethyl group at the 6-position is expected to primarily influence the chemical shifts of the protons and carbons in its vicinity (C5, C6, C7, and the attached protons).

6-Methoxyindole:

-

¹H NMR: The presence of a methoxy group at the 6-position in the related indole system provides an indication of the expected chemical shift for the methoxy protons, which is typically around 3.8 ppm.[12][13] The methoxymethyl group in our target molecule will have a slightly different electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted key IR absorption bands for 6-(methoxymethyl)indoline are summarized below.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3350 - 3310 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | ~1600, ~1480 | Medium |

| C-O Stretch (ether) | 1275 - 1200 and 1150 - 1070 | Strong |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |

Interpretation of the IR Spectrum:

-

N-H Stretch: A characteristic medium-intensity peak is expected in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the indoline ring.[14][15][16]

-

C-H Stretches: Absorptions for aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups will appear just below 3000 cm⁻¹.

-

C=C Stretch: The aromatic ring will exhibit characteristic C=C stretching vibrations at approximately 1600 cm⁻¹ and 1480 cm⁻¹.

-

C-O Stretch: A strong and prominent absorption band is expected for the C-O stretching of the ether linkage. Alkyl aryl ethers typically show two strong bands.[17][18][19][20]

-

C-N Stretch: The C-N stretching of the aromatic amine is expected to produce a strong band in the 1335-1250 cm⁻¹ region.[14]

Comparative Analysis with Indoline IR Spectrum: The experimental IR spectrum of indoline shows a characteristic N-H stretch around 3300-3400 cm⁻¹, aromatic and aliphatic C-H stretches, and aromatic C=C stretches.[21][22] The key difference in the spectrum of 6-(methoxymethyl)indoline would be the prominent C-O stretching band from the ether functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺∙): The molecular ion peak is predicted to be at m/z = 163, corresponding to the molecular formula C₁₀H₁₃NO.

-

Key Fragmentation Pathways: Under electron ionization, the molecular ion is expected to undergo fragmentation. A plausible fragmentation pathway is outlined below.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway of 6-(Methoxymethyl)indoline.

Interpretation of the Predicted Mass Spectrum:

-

Loss of a Methyl Radical: A common fragmentation for methoxy compounds is the loss of a methyl radical (∙CH₃) to give a fragment at m/z 148.

-

Loss of a Methoxy Radical: The loss of a methoxy radical (∙OCH₃) would result in a fragment at m/z 132.

-

Loss of Formaldehyde: A rearrangement followed by the loss of a neutral formaldehyde molecule (CH₂O) could lead to a fragment at m/z 133.

-

Formation of the Indoline Cation: Further fragmentation of the m/z 132 ion by loss of a methylene group could lead to the stable indoline cation radical at m/z 118, which is often a prominent peak in the mass spectra of substituted indolines.[23][24][25]

Comparative Analysis with Indoline Mass Spectrum: The mass spectrum of indoline shows a prominent molecular ion peak at m/z = 119 and a base peak at m/z = 118, corresponding to the loss of a hydrogen atom to form a stable cation.[23] The fragmentation of 6-(methoxymethyl)indoline is expected to be more complex due to the presence of the substituent, but the formation of an ion at m/z 118 is still a likely event.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for indoline derivatives.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: A proton-decoupled spectrum is typically acquired with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).

-

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. For a liquid or low-melting solid, a thin film can be prepared between two NaCl or KBr plates.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and automatically subtracted from the sample spectrum.[21]

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Data Acquisition: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and all significant fragment ions.

Conclusion

This technical guide provides a comprehensive and detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 6-(methoxymethyl)indoline. By integrating predictive data with comparative analysis of experimentally determined spectra of related compounds, this document offers a robust framework for the structural characterization of this and similar indoline derivatives. The provided protocols and interpretations are designed to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development, facilitating the confident identification and characterization of novel substituted indolines.

References

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

-

SingleFrag. (2025, July 11). A deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. Oxford Academic. [Link]

-

Fiveable. (2025, August 15). Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

-

ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

-

Oreate AI Blog. (2026, January 19). Decoding the Ether: Understanding Infrared Spectroscopy of Ethers. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. [Link]

-

PMC. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. [Link]

-

University of Calgary. IR: amines. [Link]

-

NMR Prediction. Simulate and predict NMR spectra. [Link]

-

Colorado State University. CASCADE. [Link]

-

PubMed. (2000, October 15). [Influence of solvents on IR spectrum of aromatic amines]. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

Synthesis of Some Novel Indoline Derivatives. (n.d.). [Link]

-

nmrshiftdb2. open nmr database on the web. [Link]

-

Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. [Link]

-

SpectraBase. Indoline - Optional[13C NMR] - Chemical Shifts. [Link]

-

NMRium. NMRium demo - Predict. [Link]

-

The ISIC- EPFL mstoolbox. (2024, June 4). Aom2s for mass spectrometry oligonucleotide analysis. [Link]

-

PubChem. Indoline. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0284356). [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

-

Royal Society of Chemistry. Regioselective C5−H Direct Iodination of Indoles. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

HETEROCYCLES. (1988). NMR STUDIES OF INDOLE. [Link]

-

SCIRP. (2016, April 20). Study of Mass Spectra of Some Indole Derivatives. [Link]

-

ResearchGate. FT-IR spectrum of control indole. [Link]

-

BMRB. bmse000097 Indole. [Link]

-

NIST. Indole. [Link]

-

ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in.... [Link]

-

PubChem. 6-Methoxy-1H-indole. [Link]

-

ResearchGate. (n.d.). Study of Mass Spectra of Some Indole Derivatives. [Link]

Sources

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. CASCADE [nova.chem.colostate.edu]

- 3. acdlabs.com [acdlabs.com]

- 4. nmrshiftdb2 - open nmr database on the web [nmrshiftdb.nmr.uni-koeln.de]

- 5. CASPRE [caspre.ca]

- 6. NMR Predictor - Documentation [docs.chemaxon.com]

- 7. Visualizer loader [nmrdb.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Indoline(496-15-1) 13C NMR spectrum [chemicalbook.com]

- 12. 6-Methoxyindole(3189-13-7) 1H NMR spectrum [chemicalbook.com]

- 13. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 17. fiveable.me [fiveable.me]

- 18. Decoding the Ether: Understanding Infrared Spectroscopy of Ethers - Oreate AI Blog [oreateai.com]

- 19. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Indoline(496-15-1) IR Spectrum [m.chemicalbook.com]

- 23. Indoline | C8H9N | CID 10328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. scirp.org [scirp.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Activity of 6-(Methoxymethyl)indoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of specific substituents, such as a methoxymethyl group at the 6-position, can significantly modulate the physicochemical properties and pharmacological profile of the parent molecule. This technical guide provides a comprehensive overview of the potential biological activities of 6-(Methoxymethyl)indoline, drawing upon the established bioactivities of structurally related indole and indoline derivatives. We present a structured approach for the systematic investigation of this compound, from initial screening to mechanistic studies, to unlock its therapeutic potential. This document serves as a roadmap for researchers and drug development professionals interested in exploring the pharmacological landscape of novel indoline-based small molecules.

Introduction: The Indoline Scaffold and the Significance of 6-Position Substitution

The indole nucleus is a cornerstone in the development of new chemical entities with diverse biological functions.[1] Its reduced form, the indoline scaffold, offers a three-dimensional structure that can provide unique interactions with biological targets. The electronic properties of the indoline ring can be finely tuned through substitution on the benzene ring.

The 6-position of the indoline nucleus is a critical site for modification. A methoxy group at this position has been shown to influence the electronic properties of the ring, impacting molecular interactions and metabolic pathways.[2] While direct data on a 6-methoxymethyl substituent is scarce, we can extrapolate its potential influence. The methoxymethyl group, consisting of a methoxy group linked through a methylene bridge, introduces a degree of flexibility and can act as a hydrogen bond acceptor. This combination of features suggests that 6-(Methoxymethyl)indoline could exhibit novel biological activities compared to its simpler 6-methoxy or 6-methyl counterparts.

This guide will therefore focus on a logical, evidence-based exploration of the potential therapeutic areas where 6-(Methoxymethyl)indoline may show promise.

Hypothesized Biological Activities and Supporting Rationale

Based on the extensive literature on substituted indoles and indolines, we hypothesize that 6-(Methoxymethyl)indoline may possess one or more of the following biological activities:

-

Anticancer Activity: Methoxy-substituted indole derivatives have demonstrated significant potential as anticancer agents.[3] The presence of a methoxy group at the C5 or C6 position of the indole nucleus is often associated with optimal activity.[3] For instance, some 6-methoxyindole derivatives act as potent inhibitors of tubulin assembly, a validated target in cancer chemotherapy.[4][5] The methoxymethyl group at the 6-position of the indoline ring could potentially mimic the electronic and steric properties of these active compounds, suggesting a possible role in disrupting microtubule dynamics or inducing other forms of cell death like methuosis.[3][6]

-

Antimicrobial and Antifungal Activity: Various indoline derivatives have been synthesized and have shown promising activity against a range of bacterial and fungal strains, including Mycobacterium tuberculosis.[7] The specific substitution pattern on the indoline ring is crucial for the antimicrobial spectrum and potency.

-

Anti-inflammatory Activity: Indole derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators in the prostaglandin synthesis pathway responsible for inflammation.[3] The evaluation of 6-(Methoxymethyl)indoline for its ability to modulate inflammatory pathways is therefore a logical starting point.

-

Neurological and Antidepressant Properties: The indoline core is present in many neuroactive compounds. A structurally related compound, 6-methoxytetrahydro-β-carboline, has been shown to elevate tissue serotonin levels, suggesting a potential for antidepressant or other neurological effects.[8] The ability of 6-(Methoxymethyl)indoline to interact with neurotransmitter systems warrants investigation.

A Proposed Research Workflow for Investigating Biological Activity

To systematically evaluate the potential of 6-(Methoxymethyl)indoline, we propose a multi-stage research workflow.

Caption: A proposed phased research workflow for the systematic evaluation of 6-(Methoxymethyl)indoline.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to investigate the hypothesized biological activities of 6-(Methoxymethyl)indoline.

Synthesis of 6-(Methoxymethyl)indoline

While numerous methods exist for the synthesis of substituted indolines, a common approach involves the reduction of the corresponding indole.[9] A plausible synthetic route could start from 6-methoxyindole, a commercially available precursor.

Protocol: Synthesis of 6-(Methoxymethyl)indoline

-

Formylation of 6-methoxyindole: React 6-methoxyindole with a suitable formylating agent (e.g., Vilsmeier-Haack reagent) to introduce a formyl group at the 3-position.

-

Reduction of the formyl group: Reduce the resulting 6-methoxyindole-3-carbaldehyde to 6-methoxy-3-(hydroxymethyl)indole using a mild reducing agent such as sodium borohydride.

-

Methylation of the hydroxyl group: Convert the hydroxyl group to a methoxy group using a methylating agent like methyl iodide in the presence of a base (e.g., sodium hydride) to yield 6-methoxy-3-(methoxymethyl)indole.

-

Reduction of the indole ring: Reduce the indole to an indoline using a suitable reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation.

-

Purification and Characterization: Purify the final product using column chromatography and confirm its structure and purity using NMR, mass spectrometry, and HPLC.

In Vitro Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., a lung cancer line like NCI-H460, an ovarian cancer line like SK-OV-3, and a prostate cancer line like DU-145) in appropriate media.[5]

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 6-(Methoxymethyl)indoline (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity Screening

Protocol: Carrageenan-Induced Paw Edema in Rats (as a predictive in vivo model)

This protocol is adapted from established methods for evaluating anti-inflammatory activity.[3]

-

Animal Groups: Use Wistar albino rats, divided into a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of 6-(Methoxymethyl)indoline.[3]

-

Dosing: Administer the test compound orally or intraperitoneally to the test groups. The control group receives the vehicle, and the standard group receives indomethacin.[3]

-

Inflammation Induction: One hour after dosing, inject a 1% solution of carrageenan in saline into the sub-plantar region of the left hind paw of each rat.[3]

-

Measurement: Measure the paw volume immediately after the carrageenan injection and at regular intervals (e.g., every hour for 3-5 hours) using a plethysmometer.[3]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Cytotoxicity Data for 6-(Methoxymethyl)indoline

| Cancer Cell Line | IC50 (µM) |

| NCI-H460 (Lung) | [Insert Value] |

| SK-OV-3 (Ovarian) | [Insert Value] |

| DU-145 (Prostate) | [Insert Value] |

Table 2: Hypothetical Anti-inflammatory Activity Data

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) |

| Control (Vehicle) | - | 0 |

| Indomethacin (Standard) | 10 | [Insert Value] |

| 6-(Methoxymethyl)indoline | 25 | [Insert Value] |

| 6-(Methoxymethyl)indoline | 50 | [Insert Value] |

Proposed Mechanism of Action Studies

Should initial screening reveal significant activity, the following studies can be undertaken to elucidate the mechanism of action.

Caption: Potential mechanism of action studies for 6-(Methoxymethyl)indoline based on initial screening results.

Conclusion

While direct biological data for 6-(Methoxymethyl)indoline is not yet available, the extensive body of research on structurally related indole and indoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The methoxymethyl substituent at the 6-position presents an intriguing modification that could lead to novel pharmacological properties. The systematic research plan outlined in this guide, from synthesis and initial screening to detailed mechanism of action studies, provides a clear and efficient path for elucidating the biological activity of this promising compound. The findings from such a research program could pave the way for the development of a new class of indoline-based therapeutics.

References

- Fischer indole synthesis for 6-methoxyindole precursors. (2025). BenchChem.

- Biological activity of methoxy-substituted indole acet

- Buy 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole. (2023). Smolecule.

- Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. (n.d.). PMC.

- Synthesis, Reactivity and Biological Properties of Methoxy-Activ

- Synthesis and biological activities of some indoline derivatives. (2009).

- Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). (2013). PubMed.

- 1-(2-Alkanamidoethyl)

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC.

- Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). (n.d.). PMC.

- Synthesis, Reactivity and Biological Properties of Methoxy-Activ

- biological activity of 6-methoxy-2-methylquinoline-4-thiol. (2025). BenchChem.

- The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. (n.d.). PubMed.

- Major pharmacological effects of 6-methoxytetrahydro-beta-carboline, a drug elevating the tissue 5-hydroxytryptamine level. (1978). PubMed.

- Synthesis of indolines. (n.d.). Organic Chemistry Portal.

Sources

- 1. societachimica.it [societachimica.it]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Major pharmacological effects of 6-methoxytetrahydro-beta-carboline, a drug elevating the tissue 5-hydroxytryptamine level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indoline synthesis [organic-chemistry.org]

The Methoxy Group as a Modulator of Indole's Electronic Landscape: A Guide to Reactivity and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1] While inherently electron-rich, the strategic introduction of substituents can profoundly alter its chemical behavior. Among these, the methoxy group (–OCH₃) stands out for its potent, position-dependent electron-donating effects, which significantly enhance and direct the reactivity of the indole scaffold. This guide provides a comprehensive technical analysis of these effects, synthesizing mechanistic principles with practical applications for professionals in research and drug development. We will explore the nuanced interplay of resonance and inductive effects, the resulting impact on electrophilic substitution patterns, the quantifiable influence on reaction kinetics, and the consequential shifts in spectroscopic signatures. This document serves as a field-guide for leveraging the methoxy group to unlock novel synthetic pathways and design next-generation indole-based molecules.

The Fundamental Electronics: Indole and the Methoxy Substituent

The indole ring system is classified as a π-excessive aromatic heterocycle, containing ten π-electrons distributed over nine atoms. This electron-rich nature makes it highly susceptible to electrophilic attack, with the C3 position being the most reactive site due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the "Wheland" intermediate).[2]

The methoxy group exerts a dual electronic influence:

-

Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases the nucleophilicity of the ring, particularly at the positions ortho and para to the point of attachment. This effect is powerful and generally dominates.[3][4]

-

Inductive Effect (-I): Due to the high electronegativity of oxygen relative to carbon, the methoxy group withdraws electron density from the ring through the sigma (σ) bond framework.[3]

In almost all contexts relevant to aromatic substitution, the +R effect is stronger than the -I effect, rendering the methoxy group a net electron-donating and activating group .[4] This activation is not uniform and its impact on the indole's reactivity is critically dependent on its position.

The Critical Role of Position: Regioselectivity in Methoxyindoles

The placement of the methoxy group on the indole's benzene ring dictates the distribution of enhanced electron density, thereby directing the course of electrophilic aromatic substitution reactions. This regiochemical control is a powerful tool for synthetic chemists.[5]

C5 and C6 Methoxy Substitution: Potent Activation of the Pyrrole Ring

When positioned at C5 or C6, the methoxy group's electron-donating resonance effect strongly conjugates with the pyrrole portion of the heterocycle. This significantly increases the electron density at the C3 position, making it exceptionally reactive towards electrophiles.

For 5-methoxyindole , the resonance stabilization is particularly effective, as illustrated by the key contributing resonance structure that places a negative charge directly on the C4 carbon, which in turn enriches the entire pyrrole ring. Electrophilic attack at C3 is overwhelmingly favored.[6]

Caption: Role of methoxyindoles in drug development.

Conclusion

The electron-donating effect of a methoxy group is a powerful and versatile tool for the functionalization of the indole nucleus. Far from being a simple activating group, its influence is a sophisticated interplay of resonance and induction that is highly dependent on its ring position. This positional dependence allows chemists to selectively enhance the reactivity of either the pyrrole or benzene portion of the molecule, opening pathways to a diverse range of substituted indoles. For researchers in synthetic and medicinal chemistry, a thorough understanding of these principles is essential for the rational design of novel synthetic routes and the development of potent, selective, and metabolically robust therapeutic agents.

References

- Indole Synthesis: A Review and Medicinal Uses of Their Deriv

- Amat, M., Seffar, F., Llor, N., & Bosch, J. (2001).

- Synthesis, Reactivity and Biological Properties of Methoxy-Activ

- Chemistry, Applications, and Synthesis Methods of Indole Deriv

- Synthesis of Medicinally Important Indole Deriv

- Synthesis, Reactivity and Biological Properties of Methoxy-Activ

- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. PMC.

- 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts.

- Why is methoxy group an electron donating group?. (2016). Chemistry Stack Exchange.

- Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole.

- Unit 4: Free Energy Rel

- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Google AI.

- 7.9: How Delocalized Electrons Affect pKa Values. (2020). Chemistry LibreTexts.

- Hammett equ

- Fundamental chemical properties of 5-Methoxyindole. Benchchem.

- Electrophilic substitution in indoles. Part VIII. The mechanism of electrophilic substitution in 6-methoxyindoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Antioxidant activity of pineal methoxyindoles on hepatocyte plasm

- Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activ

- 5-Methoxyindole | C9H9NO | CID 13872. PubChem.

- Hammett Equation - Mechanisms of Organic Reactions. Pharmacy 180.

- Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. (2021). PMC.

- 5-Methoxyindole(1006-94-6) 13C NMR spectrum. ChemicalBook.

- Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. societachimica.it [societachimica.it]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Indoline Scaffold: Escaping Flatland in Drug Discovery and Natural Product Synthesis

Executive Summary

As medicinal chemistry evolves, the pharmaceutical industry is increasingly shifting away from flat, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional architectures. In my experience overseeing scale-up campaigns for chiral heterocyclic active pharmaceutical ingredients (APIs), the transition from an indole to an indoline (2,3-dihydroindole) scaffold is often the critical inflection point where a moderately active hit becomes a viable clinical candidate.

This technical whitepaper explores the structural causality behind the indoline scaffold's success in natural products and modern pharmacology. Furthermore, it provides a self-validating, step-by-step methodology for the asymmetric hydrogenation of indoles—a critical transformation for synthesizing enantiopure indoline therapeutics.

Structural Causality: Why Indoline Outperforms Indole

The indole ring is a privileged motif, yet its planar geometry and aromatic stability can lead to poor aqueous solubility and off-target promiscuity (often intercalating with DNA or binding non-specifically to hydrophobic pockets).

By reducing the C2–C3 double bond, the indole is converted into an indoline. This seemingly simple dearomatization yields profound physiochemical changes 1[1]:

-

"Escape from Flatland" : The sp³ hybridization at C2 and C3 introduces chirality and vectors substituents into three-dimensional space, drastically improving target specificity (e.g., locking into distinct kinase or GPCR conformations).

-

Electronic Modulation : Breaking the aromaticity of the pyrrole ring localizes the lone pair on the nitrogen atom. This increases the basicity of the amine and enhances its hydrogen-bond donating/accepting capabilities, directly improving the molecule's pharmacokinetic (PK) profile.

-

Metabolic Stability : The saturated C2-C3 bond alters the oxidative metabolism pathways mediated by Cytochrome P450 enzymes, often preventing the formation of toxic reactive metabolites associated with electron-rich indoles.

Caption: Structural evolution from planar indoles to 3D indoline scaffolds and resulting pharmacological benefits.

Indoline Architectures in Natural Products

Nature has long exploited the 3D geometry of the indoline core to achieve potent biological activity. Biosynthetically, these are often derived from tryptophan, followed by complex cyclization and dearomatization cascades.

-

Vindoline : A highly functionalized indoline alkaloid extracted from Catharanthus roseus. It serves as the crucial lower-half precursor to the dimeric antineoplastic drugs vinblastine and vincristine , which disrupt microtubule dynamics.

-

Ajmaline : Found in Rauvolfia serpentina, this indoline-containing alkaloid is a Class Ia antiarrhythmic agent that acts by blocking sodium ion channels in the heart.

-

Physostigmine : A reversible cholinesterase inhibitor isolated from the Calabar bean. Its tricyclic pyrroloindoline core is essential for positioning the carbamate moiety into the active site of acetylcholinesterase.

Clinical Translation: FDA-Approved Indoline Pharmaceuticals

The structural advantages of indolines have been successfully translated into several FDA-approved therapies across diverse indications 2[2]:

-

Silodosin (Rapaflo) : An α1A -adrenoceptor antagonist used for benign prostatic hyperplasia (BPH). The chiral indoline core is precisely tuned to fit the α1A receptor pocket, offering high uroselectivity and minimizing cardiovascular side effects compared to older, flat quinazoline-based drugs.

-

Indapamide : A thiazide-like diuretic utilized for hypertension. The indoline moiety enhances lipophilicity, allowing for a prolonged duration of action and sub-nanomolar affinity for the Na⁺-Cl⁻ cotransporter.

-

Pentopril : An angiotensin-converting enzyme (ACE) inhibitor where the indoline ring imposes a rigid conformational constraint, perfectly aligning the carboxylic acid for zinc chelation in the ACE active site.

Technical Deep Dive: Asymmetric Hydrogenation via Dynamic Kinetic Resolution (DKR)

Synthesizing enantiopure indolines is notoriously difficult due to the inherent aromatic stability of the precursor indoles and the potential for the basic indoline product to poison transition-metal catalysts.

To overcome this, state-of-the-art methodologies employ Dynamic Kinetic Resolution (DKR) coupled with Palladium-catalyzed asymmetric hydrogenation 3[3].

The Mechanistic Rationale

-

Aromaticity Breaking : A strong Brønsted acid (e.g., Trifluoroacetic acid, TFA) is introduced to protonate the C3 position of the indole. This breaks the aromatic system and generates a highly electrophilic iminium intermediate.

-

Racemization : The iminium salt exists in equilibrium with the enamine. This rapid interconversion is the engine of the DKR, ensuring that the unreacted (mismatched) enantiomer continuously racemizes.

-

Stereoselective Hydride Transfer : A chiral Palladium-bisphosphine complex recognizes the matched iminium enantiomer and stereoselectively delivers a hydride to the C2 position, locking in the sp³ stereocenter.

Standardized Protocol: Pd-Catalyzed Asymmetric Hydrogenation

This protocol is designed as a self-validating system for the gram-scale synthesis of chiral 2-substituted indolines.

Reagents Required:

-

Racemic 2-substituted indole (1.0 equiv)

-

Pd(CF₃CO₂)₂ (2.0 mol%)

-

Chiral Bisphosphine Ligand, e.g., (S)-H8-BINAP or L5 (2.4 mol%)

-

Trifluoroacetic acid (TFA, 1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

High-purity H₂ gas (60 bar)

Step-by-Step Execution:

-

Catalyst Pre-activation : In a nitrogen-filled glovebox, dissolve Pd(CF₃CO₂)₂ and the chiral ligand in anhydrous DCM. Stir at room temperature for 1 hour.

-

Causality: Pre-complexation is non-negotiable. Free Palladium will catalyze non-selective background reduction, destroying the enantiomeric excess (ee).

-

-

Substrate Activation : Transfer the catalyst solution to a high-pressure stainless-steel autoclave containing the racemic indole. Slowly add TFA dropwise.

-

Causality: TFA serves a dual purpose. It generates the reactive iminium species and prevents the resulting basic indoline from coordinating to and poisoning the Pd center.

-

-

High-Pressure Hydrogenation : Seal the autoclave, purge three times with H₂ gas, and pressurize to 60 bar. Stir vigorously at room temperature for 24 hours.

-

Causality: The 60 bar pressure is required to ensure the rate of asymmetric hydride insertion outpaces the background degradation of the transient iminium species.

-

-

Quench and Isolation : Carefully vent the H₂ gas. Neutralize the reaction mixture with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Validation : Purify via silica gel flash chromatography. Validate the yield via ¹H-NMR and determine the enantiomeric excess (ee) and diastereomeric ratio (dr) using Chiral HPLC against racemic standards.

Caption: Step-by-step experimental workflow for the Pd-catalyzed dynamic kinetic resolution of indoles.

Quantitative Benchmarks in Chiral Indoline Synthesis

To benchmark the efficacy of modern asymmetric hydrogenation methodologies, the following table summarizes quantitative data from recent catalytic systems used to synthesize chiral indolines.

| Substrate Class | Catalyst / Ligand System | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Ref |

| α -Alkyl Indole-2-acetate | Pd(TFA)₂ / L5 | 92 | 98 | >20:1 | [3] |

| α -Aryl Indole-2-acetate | Pd(TFA)₂ / L5 | 89 | 99 | >20:1 | [3] |

| Unprotected 3-Substituted Indole | Pd(TFA)₂ / WingPhos | 95 | 94 | N/A | |

| N-Protected 2-Substituted Indole | Rh(nbd)₂ / PhTRAP | 90 | 95 | N/A | [4] |

Note: The shift from Rhodium/Ruthenium systems requiring N-protecting groups to Palladium systems capable of reducing unprotected indoles represents a massive leap in atom economy and process efficiency.

References

- Development and Application of Indolines in Pharmaceuticals ResearchGate URL

- Dalian Institute of Chemical Physics (DICP)

- Journal of the American Chemical Society (ACS)

- Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs Taylor & Francis URL

- Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP ResearchGate URL

Sources

A Senior Application Scientist's Guide to the Preliminary Toxicological Screening of Indoline Derivatives

Introduction: De-risking a Privileged Scaffold

The indoline scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is a testament to its unique structural and electronic properties, which allow for favorable interactions with a wide range of biological targets. However, this "privileged" status does not confer immunity from toxicological liabilities. Early and rigorous toxicological screening is not merely a regulatory hurdle; it is a fundamental component of a successful drug discovery campaign. Up to 40% of drug candidates have historically failed due to toxicity, making early ADME-Tox assessment a critical strategy to mitigate late-stage attrition and conserve valuable resources.[1][2]

This guide provides a comprehensive framework for the preliminary toxicological screening of novel indoline derivatives. As your Senior Application Scientist, I will move beyond a simple recitation of protocols. Instead, I will elucidate the scientific rationale behind each step, creating a self-validating, tiered screening cascade designed to efficiently identify and deprioritize compounds with undesirable safety profiles. Our approach is built on a foundation of robust in vitro assays, providing a data-driven pathway for advancing only the most promising candidates toward preclinical development.[1]

Section 1: The First Gate – Foundational Cytotoxicity Assessment

Expertise & Experience: Before we invest significant resources in complex, target-specific toxicology, we must answer a fundamental question: Is the compound overtly toxic to all cells? A foundational cytotoxicity screen acts as a cost-effective first gate to eliminate nonspecific killers. We employ a dual-assay strategy to capture distinct mechanisms of cell death: one measuring metabolic viability and the other assessing membrane integrity. This provides a more complete picture than either assay alone.

Key Assays for General Cytotoxicity

-

Metabolic Viability Assay (MTT/MTS): This assay quantifies the mitochondrial reductase activity in living cells, which serves as a proxy for overall cell health and viability.[3][4][5][6] A reduction in signal indicates a decrease in metabolic function, which can be due to apoptosis or necrosis.

-

Membrane Integrity Assay (Lactate Dehydrogenase - LDH Release): This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[7][8][9] It is a direct marker of cytolysis and necrosis.[9][10]

Experimental Workflow: Foundational Cytotoxicity Screening

Caption: Workflow for dual cytotoxicity screening.

Protocol: LDH Release Cytotoxicity Assay

-

Cell Plating: Seed a human cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the indoline derivatives in culture medium. Add 10 µL of each concentration to the appropriate wells. Include the following controls[10]:

-

Vehicle Control: Cells treated with the compound solvent (e.g., 0.1% DMSO).

-

Lysis Control (Maximum LDH Release): Cells treated with a lysis solution (e.g., 1% Triton X-100).

-

Background Control: Culture medium without cells.

-

-

Incubation: Incubate the plate for a period relevant to the compound's expected mechanism (typically 24-48 hours).

-

Supernatant Transfer: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate.

-

Incubation & Stop Reaction: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation:

-

Subtract the background control absorbance from all other readings.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Lysis Control LDH Activity - Vehicle Control LDH Activity)] * 100

-

Data Presentation: Cytotoxicity Profile of Indoline Derivatives

| Compound ID | Cell Line | MTS IC₅₀ (µM) | LDH Max Cytotoxicity (%) @ 50 µM | Initial Flag |

| IND-001 | HepG2 | > 100 | < 5% | Pass |

| IND-002 | HepG2 | 5.2 | 85% | Fail (High Toxicity) |

| IND-003 | HepG2 | 25.7 | 15% | Monitor |

Section 2: Assessing Genotoxic Potential

Expertise & Experience: A compound that damages DNA is a significant liability, with the potential to cause cancer or heritable defects.[11] Regulatory agencies mandate genotoxicity testing before any human trials. Our strategy is to use a complementary two-assay panel that aligns with regulatory expectations and screens for different types of genetic damage: gene mutations and chromosomal damage.[12]

Key Assays for Genotoxicity

-

Bacterial Reverse Mutation Assay (Ames Test): This assay is the gold standard for detecting compounds that cause gene mutations (mutagens).[11][13][14] It utilizes specialized strains of Salmonella typhimurium or E. coli that cannot synthesize histidine.[14] A positive result occurs when the test compound causes a mutation that restores the ability of the bacteria to grow on a histidine-free medium.[12][14] For screening, a miniaturized version (Mini-Ames) is often used to conserve compound.[13][15]

-

In Vitro Micronucleus Assay: This test identifies agents that cause large-scale chromosomal damage (clastogens) or interfere with cell division (aneugens) in mammalian cells.[13][15] Micronuclei are small, extra-nuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.[13] A significant increase in the frequency of micronucleated cells indicates a positive result. This assay is a crucial complement to the Ames test as it detects damage at the chromosomal level.[14]

Protocol: In Vitro Micronucleus Screening Assay

-

Cell Culture: Use a mammalian cell line (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes).[13][15]

-

Compound Exposure: Treat cells with at least three concentrations of the indoline derivative, alongside negative (vehicle) and positive controls (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity). The assay should be performed with and without a metabolic activation system (S9 fraction).

-

Cytokinesis Block: Add Cytochalasin B to the culture. This inhibits the final step of cell division (cytokinesis) but allows nuclear division to proceed, resulting in binucleated cells. This makes scoring micronuclei unambiguous.

-

Harvesting and Staining: After an appropriate incubation period (e.g., 1.5-2 cell cycles), harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).

-

Scoring: Using fluorescence microscopy or an automated high-content imaging system, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.

Decision Framework: Genotoxicity Assessment

Caption: Decision tree for genotoxicity screening results.

Section 3: Probing Organ-Specific Liabilities

Expertise & Experience: Drug-induced liver injury (DILI) and cardiotoxicity are the two titans of drug attrition.[16][17][18] Identifying these liabilities early is paramount. Our approach uses human-relevant in vitro systems to model these organ-specific toxicities, providing data that is more predictive of clinical outcomes than traditional animal models.[17][19]

Hepatotoxicity Screening

DILI is a leading cause of both late-stage clinical trial failure and post-market drug withdrawal.[17] We screen for potential hepatotoxins using human liver cell models and measuring key biomarkers of liver damage.[16][17][20]

-

Rationale: Using human-derived cells like HepG2 or primary human hepatocytes provides a more physiologically relevant system.[16] We can multiplex assays to simultaneously measure cell viability and the release of liver-specific enzymes like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are clinical markers of liver injury.[20][21]

-

Data Interpretation: A compound is flagged as a potential hepatotoxin if it causes a significant decrease in cell viability and/or a substantial increase in ALT/AST release at concentrations relevant to its expected therapeutic dose.

Cardiotoxicity Screening: The hERG Liability

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a critical toxicological endpoint.[19] Blockade of this channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes (TdP).[18][22] Regulatory agencies require hERG assessment before IND submission.[18]

-

Rationale: Automated patch clamp electrophysiology is the industry standard for high-throughput hERG screening.[18][22] It directly measures the flow of ions through the hERG channel in cells engineered to express it, providing a precise IC₅₀ value for channel inhibition.

-

Protocol Overview (Automated Patch Clamp):

-

Cells expressing the hERG channel are captured on a microfluidic chip.

-

A stable electrical seal ("gigaseal") is formed.

-

A specific voltage protocol is applied to elicit the characteristic hERG current.

-

The baseline current is recorded.

-

The indoline derivative is applied at various concentrations, and the hERG current is recorded again.

-

The percentage of inhibition at each concentration is calculated to determine the IC₅₀.[18]

-

hERG Inhibition and Arrhythmia Risk

Caption: The pathway from hERG inhibition to arrhythmia.

Data Presentation: Organ-Specific Toxicity Profile

| Compound ID | Hepatotoxicity (HepG2) IC₅₀ (µM) | hERG Inhibition IC₅₀ (µM) | Safety Margin (hERG IC₅₀ / Projected Cₘₐₓ) | Organ-Tox Flag |

| IND-001 | > 100 | > 30 | > 100x | Pass |

| IND-003 | 25.7 | 45 | ~ 50x | Monitor (Hepato) |

| IND-004 | > 100 | 0.8 | < 10x | Fail (hERG) |

Section 4: The Integrated Screening Cascade and Go/No-Go Decisions

Expertise & Experience: No single data point determines the fate of a compound. The true power of this screening approach lies in integrating all the data into a comprehensive toxicity profile. This allows for an informed, multi-parametric go/no-go decision. The following cascade illustrates our strategic, tiered approach, ensuring that the most resource-intensive assays are reserved for compounds that have passed earlier, broader screens.

Comprehensive Preliminary Toxicology Workflow

Caption: A tiered cascade for preliminary toxicological screening.

Discussion and Next Steps: A compound that successfully navigates this in vitro cascade, like IND-001 in our examples, demonstrates a low-risk profile and becomes a strong candidate for advancement. The next logical step involves more complex studies, including in vivo single-dose and repeat-dose toxicity studies in rodent models to establish a No Observed Adverse Effect Level (NOAEL) and further characterize the safety profile before any consideration of human clinical trials.[23][24] Throughout this process, in silico computational models can be used to predict potential liabilities and help prioritize which experimental assays to run, further streamlining the discovery process.[25][26][27]

Conclusion

This in-depth guide outlines a robust, logical, and scientifically-grounded strategy for the preliminary toxicological screening of novel indoline derivatives. By front-loading discovery campaigns with this tiered cascade of in vitro assays, we can make faster, more informed decisions. This de-risks the development pipeline, reduces reliance on animal studies, and ultimately accelerates the journey of bringing safer, more effective medicines to patients.

References

-

Eurofins Discovery. "In Vitro Hepatotoxicity Services." Available at: [Link]

-

Nelson Labs. "Ames Test and Genotoxicity Testing." Available at: [Link]

-

Greenstone Biosciences. "CARTOX (hERG Toxicity Assay)." Available at: [Link]

-

World Journal of Advanced Research and Reviews. "High-throughput screening for drug-induced hepatotoxicity using Biochemical assays." (July 24, 2025). Available at: [Link]

-

Molecular Diagnostic Services. "Preclinical Toxicology." Available at: [Link]

-

Tolos, L., et al. "High-content screening technology for studying drug-induced hepatotoxicity in cell models." Archives of Toxicology, 2015. Available at: [Link]

-

Pharmaron. "Genetic Toxicology." Available at: [Link]

-

Journal of Environmental Science and Allied Research. "Molecular Modeling of Toxic Indole Derivatives from High Temperature Cooking." (November 2, 2016). Available at: [Link]

-

Greenstone Biosciences. "Hepatotoxicity Screen." Available at: [Link]

-

Pacific BioLabs. "PRECLINICAL TOXICOLOGY." Available at: [Link]

-